2,5-Dichloro-4-nitroaniline

Description

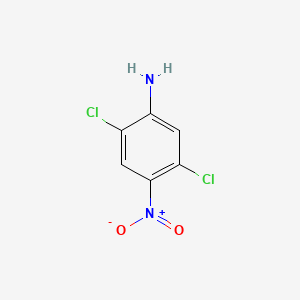

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXZCPXEYAEMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064425 | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-34-5 | |

| Record name | 2,5-Dichloro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F6GD42HLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dichloro-4-nitroaniline CAS number and properties

An In-Depth Technical Guide to 2,5-Dichloro-4-nitroaniline (CAS: 6627-34-5)

Introduction

This compound is a significant aromatic intermediate belonging to the substituted nitroaniline family of compounds.[1] Identified by its CAS Number 6627-34-5 , this molecule is a cornerstone in the synthesis of a variety of organic compounds.[2] Its chemical architecture, featuring a primary amine, two chlorine atoms, and a nitro group on a benzene ring, imparts a high degree of reactivity and versatility.[1] This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, properties, reactivity, applications, and handling protocols. The strategic placement of its functional groups makes it a highly valuable precursor, particularly in the manufacturing of azo dyes and pigments, where it contributes to excellent stability and color strength.[1] Furthermore, its utility extends to the pharmaceutical and agrochemical sectors, where it functions as a key building block for more complex active molecules.[1]

Chemical Properties and Identification

The fundamental physicochemical properties of this compound are summarized below. These identifiers are crucial for unambiguous substance identification and for predicting its behavior in chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 6627-34-5 | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,5-DCPNA, Benzenamine, 2,5-dichloro-4-nitro- | [1][4] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 207.01 g/mol | [2] |

| Appearance | Yellow powder to crystal | ChemicalBook |

| Melting Point | 154-158 °C | MySkinRecipes |

| InChI Key | JBXZCPXEYAEMJS-UHFFFAOYSA-N | [4] |

| SMILES | C1=C(C(=CC(=C1Cl)[O-])Cl)N | [4] |

Synthesis and Purification

The most established route for synthesizing this compound starts from 1,4-dichlorobenzene. The process is a classic two-step electrophilic aromatic substitution followed by a nucleophilic aromatic substitution.

Synthetic Pathway

The synthesis involves two primary transformations:

-

Nitration : 1,4-Dichlorobenzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid. The chlorine atoms are ortho, para-directing, but the steric hindrance between them favors nitration at the 2-position, leading to 1,4-dichloro-2-nitrobenzene.

-

Amination : The resulting 1,4-dichloro-2-nitrobenzene is then subjected to amination. The nitro group is strongly electron-withdrawing, activating the chlorine atom para to it for nucleophilic aromatic substitution. Reaction with alcoholic ammonia displaces this chlorine atom to yield the final product, this compound.[3]

Experimental Protocol (Illustrative)

This protocol is based on the general methodologies for nitration and nucleophilic aromatic substitution reactions as described in the literature.[3]

Step 1: Synthesis of 1,4-Dichloro-2-nitrobenzene

-

Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, slowly add 1.0 equivalent of 1,4-dichlorobenzene to 3.0 equivalents of concentrated sulfuric acid while stirring.

-

Nitration : Cool the mixture to 0-5 °C using an ice bath. Slowly add a pre-mixed solution of 1.1 equivalents of concentrated nitric acid and 1.0 equivalent of concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up : Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1,4-dichloro-2-nitrobenzene, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

Step 2: Synthesis of this compound

-

Reaction Setup : Place the dried 1,4-dichloro-2-nitrobenzene intermediate into a high-pressure autoclave.

-

Amination : Add a significant excess of alcoholic ammonia (e.g., ammonia in ethanol).

-

Reaction Conditions : Seal the autoclave and heat it to a temperature of 160-180 °C for 8-12 hours. The pressure will increase significantly.

-

Work-up : After cooling the reactor to room temperature, vent the excess ammonia in a fume hood. The reaction mixture is transferred, and the solvent is removed under reduced pressure. The resulting solid is suspended in water, stirred, and collected by filtration.

Purification

The crude product can be purified by recrystallization from ethanol or by vacuum sublimation to yield a high-purity yellow crystalline solid. [ChemicalBook]

Chemical Reactivity and Applications

The multifunctionality of this compound is the source of its chemical utility. The interplay between the electron-donating amine group and the electron-withdrawing nitro and chloro groups defines its reactivity profile.

Core Reactivity

-

Amino Group (-NH₂) : This primary aromatic amine is the most reactive site for electrophilic reagents. It readily undergoes diazotization in the presence of nitrous acid (generated from NaNO₂ and a strong acid) to form a highly reactive diazonium salt. This salt is a key electrophile for azo coupling reactions.[5][6]

-

Nitro Group (-NO₂) : As a strong deactivating and meta-directing group, it significantly influences the electron density of the aromatic ring. Its powerful electron-withdrawing nature activates the ring for certain nucleophilic substitutions and is crucial for the chromophoric properties of the dyes derived from it.

-

Chloro Groups (-Cl) : These atoms are deactivating but ortho, para-directing. They enhance the stability of the molecule and the lightfastness of the resulting pigments. They also subtly modify the electronic properties and solubility of the compound and its derivatives.

Application in Azo Dye Synthesis

The principal industrial application of this compound is as a diazo component in the synthesis of azo dyes.[1][5] The process involves converting the primary amine into a diazonium salt, which then couples with an electron-rich aromatic compound (the coupling component) to form the characteristic azo (-N=N-) linkage.

Protocol: Azo Dye Formation (Illustrative)

This protocol outlines the synthesis of an azo dye using this compound and β-naphthol as the coupling component.

-

Diazotization :

-

Suspend 1.0 equivalent of this compound in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[7]

-

Slowly add a pre-cooled aqueous solution of 1.05 equivalents of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the next step.

-

-

Azo Coupling :

-

In a separate beaker, dissolve 1.0 equivalent of a coupling component (e.g., β-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with constant stirring.

-

An intensely colored precipitate (the azo dye) will form immediately. Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid dye by vacuum filtration, wash with cold water, and dry.

-

Other Applications

While dye synthesis is its primary use, this compound also serves as an intermediate in:

-

Pharmaceuticals : As a starting material for synthesizing more complex heterocyclic systems or as a scaffold in medicinal chemistry.[1][8]

-

Agrochemicals : Used in the manufacture of certain herbicides and fungicides due to its reactive functional groups. [MySkinRecipes]

-

Pigments : It is a precursor to high-performance pigments, such as Pigment Yellow 10, which is derived from the related 2,5-dichloroaniline.[9]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing the purity of this compound.

A typical method involves using a C18 column with a mobile phase consisting of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape. [SIELC Technologies]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : IR spectra provide confirmation of the key functional groups. Characteristic absorption bands for the N-H stretching of the amine, C-Cl stretching, and the symmetric and asymmetric stretching of the nitro group can be observed.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary

| Hazard Class | Statement | Source(s) |

| Acute Toxicity (Oral) | Fatal if swallowed | chemical label |

| Acute Toxicity (Dermal) | Fatal in contact with skin | chemical label |

| Acute Toxicity (Inhalation) | Fatal if inhaled | chemical label |

| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | chemical label |

| Environmental Hazard | Toxic to aquatic life with long lasting effects | chemical label |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [Fisher Scientific]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact. [Fisher Scientific]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [Fisher Scientific]

Storage

Store in a tightly sealed container in a cool, dry, and dark place. Keep it in an inert atmosphere away from incompatible materials such as strong oxidizing agents. [MySkinRecipes]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant industrial importance. Its well-defined synthesis and predictable reactivity, centered on its primary amine group, make it an indispensable component in the production of a vast range of azo dyes and pigments. While its utility in the pharmaceutical and agrochemical fields is also noted, its primary value lies in the colorant industry. Due to its significant toxicity, strict adherence to safety and handling protocols is mandatory for its use in any research or industrial setting.

References

-

Sarna Chemicals. This compound (2,5-DCPNA) | CAS No.6627-34-5. [Link]

-

Justia Patents. Process for the manufacture of 2,6-dichloro-4-nitroaniline. [Link]

- Google Patents. WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.

-

PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]

- Google Patents.

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry. [Link]

-

ResearchGate. Synthesis and properties of acid dyes derived from 4,4′-methylene bis(2,5-dichloro aniline). [Link]

- Unknown Source. The Synthesis of Azo Dyes. [No valid URL available]

-

Wikipedia. 2,5-Dichloroaniline. [Link]

-

PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

-

IJIRSET. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]

-

Justia Patents. Process for the preparation of nitroanilines. [Link]

-

PMC - NIH. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

-

ResearchGate. Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [Link]

-

MDPI. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. [Link]

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C6H4Cl2N2O2 | CID 23108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

- 9. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,5-Dichloro-4-nitroaniline: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Dichloro-4-nitroaniline (CAS No. 6627-34-5), a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into its core chemical properties, provides detailed synthetic protocols, interprets its spectral data, and outlines its practical application in dye synthesis.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic amine whose chemical reactivity is dictated by the interplay of its three functional groups: an electron-donating amino group (-NH₂) and two strongly electron-withdrawing groups, a nitro group (-NO₂) and two chlorine atoms (-Cl). This electronic arrangement makes it a valuable precursor in various organic syntheses.

The compound presents as a yellow crystalline solid or powder.[1] Its fundamental identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-DCPNA, 1-amino-2,5-dichloro-4-nitrobenzene | [2][3][4] |

| CAS Number | 6627-34-5 | [2][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3][6] |

| Molecular Weight | 207.01 g/mol | [5] |

| Melting Point | 154-158 °C | [5] |

| Appearance | Yellow crystalline solid/powder | [1] |

| Solubility | Limited in water; soluble in ethanol, acetone. | [1] |

Molecular Structure Visualization

The structural formula highlights the ortho and meta positioning of the chlorine atoms relative to the amino group, and the para position of the nitro group.

Caption: 2D Molecular Structure of this compound.

Synthesis Protocol: A Field-Proven Methodology

The synthesis of this compound can be effectively achieved through a two-step process starting from 2,5-dichloroacetanilide. This method, adapted from established patent literature, involves the nitration of the aniline-protected intermediate, followed by alkaline hydrolysis to deprotect the amine.[7]

Step 1: Nitration of 2,5-Dichloroacetanilide

The initial step is the regioselective nitration of 2,5-dichloroacetanilide. The acetamido group directs the incoming nitro group to the para position.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H4Cl2N2O2 | CID 23108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sarnachemicals.com [sarnachemicals.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound 97 6627-34-5 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,5-Dichloro-4-nitroaniline

Introduction: The Challenge of Characterizing a Key Synthetic Intermediate

2,5-Dichloro-4-nitroaniline is a significant intermediate in the synthesis of a variety of chemical entities, including dyes, pigments, and potentially biologically active molecules. Its specific substitution pattern—a combination of electron-donating (amino) and strongly electron-withdrawing (nitro and chloro) groups—creates a unique electronic environment within the aromatic ring. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization.

Methodology: A Predictive Approach to Spectral Interpretation

In the absence of direct experimental data, a robust prediction of the NMR spectra can be achieved through the principle of substituent additivity. This principle posits that the chemical shift of a proton or carbon on a substituted benzene ring can be estimated by considering the additive effects of each substituent on the parent benzene nucleus.

To construct a reliable prediction for this compound, we will analyze the experimentally determined NMR data of the following related compounds:

-

Aniline

-

Nitrobenzene

-

4-Nitroaniline

-

1,4-Dichlorobenzene

-

2,5-Dichloroaniline

By dissecting the influence of the amino, nitro, and chloro groups in these simpler molecules, we can project their combined effect on the chemical shifts in the target molecule.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two non-equivalent aromatic protons, in addition to the signal from the amino group protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 8.0 - 8.2 | Singlet | - | 1H |

| H-6 | ~ 7.0 - 7.2 | Singlet | - | 1H |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet | - | 2H |

Rationale for Predicted ¹H Chemical Shifts:

-

H-3: This proton is situated between two strongly electron-withdrawing groups: a chlorine atom (ortho) and a nitro group (para). The nitro group, in particular, exerts a powerful deshielding effect on the para position. This will cause a significant downfield shift, likely placing the signal in the 8.0-8.2 ppm range.

-

H-6: This proton is ortho to an electron-donating amino group and meta to a nitro group. The amino group's shielding effect will be partially counteracted by the deshielding from the ortho chlorine and the meta nitro group.[1] This proton is expected to be the most upfield of the aromatic signals.

-

-NH₂: The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. It typically appears as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

Due to the substitution pattern, the coupling between H-3 and H-6 is expected to be negligible (a small meta-coupling, ⁴JHH, might be observable with high-resolution instrumentation but would likely result in singlets on a standard instrument).

Predicted ¹³C NMR Spectral Data of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals for the six aromatic carbons, as there are no elements of symmetry in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 145 - 148 |

| C-2 | ~ 120 - 123 |

| C-3 | ~ 125 - 128 |

| C-4 | ~ 138 - 142 |

| C-5 | ~ 128 - 131 |

| C-6 | ~ 115 - 118 |

Rationale for Predicted ¹³C Chemical Shifts:

-

C-1 (ipso-NH₂): The carbon attached to the amino group is expected to be significantly deshielded.[2]

-

C-2 (ipso-Cl): The carbon bearing the chlorine atom will also be deshielded, but typically to a lesser extent than a carbon attached to a nitro group.

-

C-3: This carbon is influenced by the ortho chlorine and para nitro group, leading to a downfield shift.

-

C-4 (ipso-NO₂): The carbon directly attached to the strongly electron-withdrawing nitro group will be the most deshielded of the aromatic carbons.[3]

-

C-5 (ipso-Cl): Similar to C-2, this carbon will be deshielded by the attached chlorine.

-

C-6: This carbon is ortho to the electron-donating amino group, which would cause an upfield shift. This effect is countered by the ortho chlorine and meta nitro group, but it is still expected to be the most shielded of the aromatic carbons.

Experimental Protocol for NMR Data Acquisition

For the accurate acquisition of ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse program with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Visualizing the Structure and Assignments

To aid in the understanding of the spectral assignments, the following diagrams illustrate the molecular structure and the numbering scheme for the protons and carbons of this compound.

Caption: Molecular structure and numbering of this compound.

Conclusion: A Framework for Characterization

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The provided chemical shifts and assignments are based on sound spectroscopic principles and comparative data from closely related molecules. The detailed experimental protocol offers a clear workflow for researchers to obtain high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for the structural elucidation and quality control of this important chemical intermediate, enabling greater confidence in its use in synthetic applications.

References

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Stack Exchange. [Link]

-

New Journal of Chemistry Supporting Information. (2022). Royal Society of Chemistry. [Link]

-

Aromatic H - University of Calgary. (n.d.). [Link]

-

Aniline. SpectraBase. (n.d.). [Link]

-

Nitrobenzene. SpectraBase. (n.d.). [Link]

-

1,4-Dichlorobenzene. SpectraBase. (n.d.). [Link]

-

What is the effect of a chlorine group on aromatic protons? Reddit. (2021). [Link]

-

2,5-Dichloroaniline. SpectraBase. (n.d.). [Link]

-

4-Nitroaniline. SpectraBase. (n.d.). [Link]

Sources

Interpreting the FTIR Spectrum of 2,5-Dichloro-4-nitroaniline: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,5-dichloro-4-nitroaniline (C₆H₄Cl₂N₂O₂). As a molecule with multiple functional groups—a primary aromatic amine, a nitro group, and chloro-substituents on a benzene ring—its spectrum presents a rich source of information for structural verification and purity assessment. This document is structured to provide not just data, but a causal understanding of the spectral features, grounded in the principles of vibrational spectroscopy.

Foundational Principles: Why FTIR is a Cornerstone of Pharmaceutical Analysis

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. An FTIR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint."

For a pharmaceutical scientist, this fingerprint is invaluable. It serves as a primary method for:

-

Identity Confirmation: Verifying that the synthesized compound is indeed the target molecule by matching its spectrum to a reference or by identifying all expected functional groups.

-

Purity Assessment: Detecting the presence of impurities, starting materials, or side-products, which would introduce extraneous peaks into the spectrum.

-

Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

The analysis of this compound, an important intermediate in the synthesis of dyes and pharmaceuticals, exemplifies the utility of this technique.[1]

Experimental Protocol: Ensuring Data Integrity

The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. Describing a protocol is not merely a list of steps; it is a self-validating system where each choice is made to maximize signal quality and minimize artifacts.

Methodology 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method is chosen for its high spectral quality when performed correctly, as KBr is transparent in the mid-IR range (4000–400 cm⁻¹).[2]

Step-by-Step Protocol:

-

Drying: Place spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~110°C for several hours to remove adsorbed water. Moisture is a critical interferent, introducing broad O-H stretching bands around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹.

-

Grinding: Add approximately 1-2 mg of the this compound sample to ~100-200 mg of the dried KBr in an agate mortar.[3]

-

Homogenization: Grind the mixture thoroughly with a pestle for several minutes. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 microns) to minimize light scattering (the Christiansen effect), which can distort peak shapes.[4]

-

Pellet Formation: Transfer the fine powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This sinters the KBr into a transparent or translucent disc.[3]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.

Methodology 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation, making it ideal for high-throughput screening.[2]

Step-by-Step Protocol:

-

Background Collection: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Run a background scan with the clean, empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[5]

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This is crucial to ensure good optical contact between the sample and the crystal, as the IR beam only penetrates a few microns into the sample.[3][5]

-

Analysis: Collect the spectrum. The resulting spectrum will be of the sample in its neat, solid form.

Molecular Structure and Key Vibrational Groups

The interpretation of the spectrum begins with a clear understanding of the molecule's structure and its constituent functional groups.

Caption: Molecular structure of this compound highlighting key functional groups.

Detailed Spectral Interpretation

The FTIR spectrum of this compound is a composite of the vibrations from each of its functional parts. The electron-withdrawing nature of the nitro and chloro groups significantly influences the electronic environment and, consequently, the vibrational frequencies of the aniline system.[6][7]

Data Summary Table

| Wavenumber Range (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3500 - 3300 | -NH₂ (Amine) Asymmetric & Symmetric Stretch | Medium, Sharp (2 bands) |

| 3100 - 3000 | Ar C-H (Aromatic) Stretch | Medium to Weak |

| 1650 - 1580 | -NH₂ (Amine) Scissoring (Bend) | Medium to Strong |

| 1600 - 1400 | C=C (Aromatic) In-Ring Stretch | Medium to Strong (multiple bands) |

| 1550 - 1475 | -NO₂ (Nitro) Asymmetric Stretch | Very Strong |

| 1360 - 1290 | -NO₂ (Nitro) Symmetric Stretch | Very Strong |

| 1335 - 1250 | Ar C-N (Aromatic Amine) Stretch | Strong |

| 900 - 675 | Ar C-H (Aromatic) Out-of-Plane Bend | Strong |

| 850 - 550 | Ar C-Cl (Aromatic Halide) Stretch | Medium to Strong |

Analysis of Key Spectral Regions

A. The N-H Region (3500 - 3300 cm⁻¹)

-

Observation: A primary amine (-NH₂) is characterized by two distinct stretching vibrations.[8] This is a direct consequence of the two N-H bonds vibrating either in-phase (symmetric stretch) or out-of-phase (asymmetric stretch).[9]

-

Interpretation: For this compound, we expect to see two sharp bands in this region. The asymmetric stretch occurs at a higher frequency (typically 3420-3500 cm⁻¹) than the symmetric stretch (3340-3420 cm⁻¹).[10] The positions are slightly higher than in aliphatic amines due to the aromatic ring attachment.[11][12] The presence of these two distinct peaks is a definitive confirmation of the primary amine group.

B. The Aromatic C-H Region (3100 - 3000 cm⁻¹)

-

Observation: C-H bonds where the carbon is sp² hybridized (as in an aromatic ring) absorb at slightly higher frequencies than sp³ hybridized C-H bonds (which appear below 3000 cm⁻¹).[13][14]

-

Interpretation: One or more weak to medium intensity bands are expected just above 3000 cm⁻¹. Their presence confirms the aromatic backbone of the molecule. The relative weakness is because the molecule only has two aromatic C-H bonds.

C. The Triple Bond & C=O Region (2400 - 1650 cm⁻¹)

-

Observation: This region is expected to be clear for this compound, as it lacks alkyne, nitrile, or carbonyl functionalities.

-

Interpretation: The absence of strong absorptions here is a crucial piece of evidence for purity, confirming the lack of carbonyl-containing starting materials or oxidation byproducts.

D. The Fingerprint Region (1650 - 500 cm⁻¹)

This complex region contains a wealth of overlapping stretching and bending vibrations that are highly specific to the molecule as a whole.

-

-NH₂ Bending (1650 - 1580 cm⁻¹): A strong "scissoring" deformation of the primary amine group appears here.[8] This band can sometimes overlap with aromatic C=C stretching peaks.

-

-NO₂ Stretches (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The nitro group provides the most intense and unambiguous signals in the spectrum. The N-O bonds are highly polar, leading to a large change in dipole moment during vibration and thus very strong IR absorption.[15]

-

Aromatic C=C Stretches (1600 - 1400 cm⁻¹): The benzene ring has characteristic in-plane C=C stretching vibrations, typically appearing as a series of bands in this region.[13] For substituted benzenes, bands are often seen near 1600, 1580, 1500, and 1450 cm⁻¹.

-

Aromatic C-N Stretch (1335 - 1250 cm⁻¹): The stretching vibration of the bond between the aromatic ring and the amine nitrogen typically gives rise to a strong band in this region for aromatic amines.[8][11]

-

Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): These strong bands are caused by the C-H bonds bending out of the plane of the aromatic ring. The exact position is highly diagnostic of the substitution pattern on the ring.[13]

-

C-Cl Stretching (850 - 550 cm⁻¹): The C-Cl stretching vibrations are expected in this lower frequency range.[18][19] Given the presence of two C-Cl bonds, multiple absorptions may be observed, though they can sometimes be weak and difficult to assign definitively amidst other fingerprint bands.

Logical Workflow for Spectral Analysis

A systematic approach ensures no detail is missed.

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. jascoinc.com [jascoinc.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the UV-Vis Absorption Characteristics of 2,5-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 2,5-dichloro-4-nitroaniline (DCNA). As a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, a thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the development of analytical methods.[1] This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing its light-absorbing behavior, detailed experimental protocols, and an analysis of how its molecular environment influences its spectral properties.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic amine with the chemical formula C₆H₄Cl₂N₂O₂.[1] Its structure is characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and two chlorine atoms. This combination of an electron-donating group (-NH₂) and a potent electron-withdrawing group (-NO₂) in a conjugated system gives rise to its characteristic UV-Vis absorption profile.

The electronic structure of DCNA is the primary determinant of its interaction with ultraviolet and visible light. The lone pair of electrons on the amino group and the π-electrons of the benzene ring act as electron donors, while the nitro group serves as a strong electron acceptor. This "push-pull" electronic arrangement facilitates an intramolecular charge transfer (ICT) upon absorption of electromagnetic radiation, which is a key feature of its UV-Vis spectrum.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Foundational Principles of UV-Vis Absorption in this compound

The absorption of UV-Vis light by this compound is governed by the principles of molecular electronic transitions. When a molecule of DCNA absorbs a photon of appropriate energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. In the case of DCNA, the most significant electronic transition is a π → π* transition with substantial intramolecular charge transfer (ICT) character.

This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO), which is primarily associated with the electron-donating amino group and the π-system of the benzene ring, to the lowest unoccupied molecular orbital (LUMO), which is largely localized on the electron-withdrawing nitro group. This movement of electron density from the amino- and phenyl-moieties to the nitro group results in a significant increase in the molecule's dipole moment in the excited state.

The Influence of Solvent Environment (Solvatochromism)

The UV-Vis absorption spectrum of this compound is highly sensitive to the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism.[2] This is a direct consequence of the change in dipole moment upon photoexcitation.

The excited state of DCNA, with its enhanced charge separation, is more polar than its ground state. Consequently, polar solvents will stabilize the excited state to a greater extent than the ground state through dipole-dipole interactions. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum (λmax) to longer wavelengths. This is referred to as a bathochromic or red shift . Conversely, in nonpolar solvents, the λmax will be at shorter wavelengths, a phenomenon known as a hypsochromic or blue shift .

The following table provides the dielectric constants of several common solvents, which is a measure of their polarity, to aid in the interpretation of spectral shifts.

| Solvent | Dielectric Constant (at 20°C or 25°C) |

| n-Hexane | 1.88 |

| Cyclohexane | 2.02 |

| Toluene | 2.38 |

| Diethyl Ether | 4.33 |

| Chloroform | 4.81 |

| Ethyl Acetate | 6.02 |

| Dichloromethane | 8.93 |

| Acetone | 20.7 |

| Ethanol | 24.55 |

| Methanol | 32.70 |

| Acetonitrile | 37.5 |

| Dimethyl Sulfoxide (DMSO) | 46.68 |

| Water | 80.1 |

| Data sourced from various chemical property tables.[3][4][5] |

Predicted UV-Vis Absorption Maxima (λmax) of this compound

The following table presents the predicted absorption maxima (λmax) for this compound in various solvents, illustrating the expected bathochromic shift with increasing solvent polarity.

| Solvent | Dielectric Constant | Predicted λmax (nm) |

| Cyclohexane | 2.02 | ~ 335 - 345 |

| Toluene | 2.38 | ~ 340 - 350 |

| Chloroform | 4.81 | ~ 355 - 365 |

| Ethanol | 24.55 | ~ 370 - 380 |

| Methanol | 32.70 | ~ 375 - 385 |

| Acetonitrile | 37.5 | ~ 380 - 390 |

| Water | 80.1 | ~ 390 - 400 |

Disclaimer: These are estimated values based on the known solvatochromic behavior of similar nitroaromatic compounds. Actual experimental values may vary.

Experimental Protocol for Determining UV-Vis Absorption Characteristics

This section provides a detailed, self-validating protocol for the accurate determination of the UV-Vis absorption spectrum and molar absorptivity (ε) of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the UV-Vis absorption characteristics.

Step-by-Step Procedure

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 20.7 mg) using a calibrated analytical balance.

-

Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

-

Add a small amount of the chosen spectroscopic grade solvent to dissolve the solid completely. Gentle sonication may be used to aid dissolution.

-

Once dissolved, fill the flask to the mark with the solvent. This will result in a 1.0 mM stock solution.

-

-

Preparation of Working Standards:

-

Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from approximately 1 µM to 20 µM. The goal is to have solutions with absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used as the blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction.

-

Replace the blank in the sample holder with the cuvette containing the most dilute working standard.

-

Run the absorbance scan and save the spectrum.

-

Repeat the measurement for all working standards, moving from the most dilute to the most concentrated.

-

Data Analysis and Calculation of Molar Absorptivity (ε)

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

From the acquired spectra, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

-

Construct a Calibration Curve:

-

Record the absorbance value at λmax for each of the working standards.

-

Create a scatter plot of Absorbance (at λmax) on the y-axis versus Concentration (in mol/L) on the x-axis.

-

-

Calculate Molar Absorptivity:

-

Perform a linear regression on the calibration curve data. The plot should be linear and pass through the origin, demonstrating adherence to the Beer-Lambert law (A = εbc).

-

The molar absorptivity (ε) can be calculated from the slope of the line. Since the path length (b) of the cuvette is typically 1 cm, the slope of the line is equal to ε.[6][7][8][9]

-

Applications in Research and Drug Development

A comprehensive understanding of the UV-Vis absorption characteristics of this compound is crucial for several applications:

-

Quantitative Analysis: The molar absorptivity value allows for the accurate determination of the concentration of DCNA in solutions using the Beer-Lambert law. This is vital for quality control of raw materials and intermediates.

-

Reaction Monitoring: The distinct absorbance of DCNA can be used to monitor the progress of chemical reactions where it is either consumed or produced.

-

Purity Assessment: UV-Vis spectroscopy can be employed as a preliminary method to assess the purity of DCNA samples.

-

Physicochemical Studies: The solvatochromic shifts can provide insights into the nature of solute-solvent interactions and the polarity of microenvironments.

Conclusion

The UV-Vis absorption characteristics of this compound are dominated by a π → π* intramolecular charge transfer transition, making its spectrum highly sensitive to the solvent environment. By understanding the principles of solvatochromism and employing rigorous experimental protocols, researchers can leverage UV-Vis spectroscopy as a powerful analytical tool for the characterization and quantification of this important chemical intermediate. This guide provides the foundational knowledge and practical steps necessary for the successful application of this technique in a research and development setting.

References

-

Purdue University College of Engineering. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

University of Alberta. (n.d.). Ultra-violet and visible spectroscopy. Retrieved from [Link]

-

Chegg. (2020, June 13). Experimentally, how would you determine the molar absorptivity of an absorbing species at a given wavelength. Retrieved from [Link]

-

Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]

-

ResearchGate. (2021, November 5). How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer? Retrieved from [Link]

-

University of Wisconsin-La Crosse. (n.d.). MOLAR ABSORPTIVITY. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Dielectric Constant of Common solvents. Retrieved from [Link]

-

ResearchGate. (2023, August 7). Substituted Anilines as Solvatochromic Probes. Retrieved from [Link]

- Burke, R. W., & Mavrodineanu, R. (1977). Accurate Measurement of Molar Absorptivities. Journal of Research of the National Bureau of Standards, 82(2), 115–123.

-

wikiHow. (n.d.). How to Calculate Molar Absorptivity. Retrieved from [Link]

- Jaffé, H. H., & Orchin, M. (1962). The ultraviolet spectra of aromatic hydrocarbons: Predicting substitution and isomerism changes.

-

Murov, S. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. Retrieved from [Link]

- Woller, T., et al. (2021). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry, 60(17), 12846–12857.

-

Woller, T., et al. (2021). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2023, October 26). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications. Retrieved from [Link]

- Krystkowiak, E., & Maciejewski, A. (2014). Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit. RSC Advances, 4(84), 44673–44684.

-

TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 0.025 mg/ml 2,4-dichloro-6-nitroaniline in ethanol at 110 °C (a) and in 2 at 110 °C (b). Retrieved from [Link]

-

Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 0.025 mg/ml 2,4-dichloro-6-nitroaniline in ethanol at 110 °C (a) and in 2 at 110 °C (b). Retrieved from [Link]

-

Sarna Chemicals. (n.d.). This compound (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitroaniline. Retrieved from [Link]

- Khan, F., Pal, D., Vikram, S., & Cameotra, S. S. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(5), e62178.

-

Dr. Mohamed Adel Amer. (2020, June 13). Effect of Substituents on the Basicity of Anilines [Video]. YouTube. Retrieved from [Link]

- Raczyńska, E. D., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 3(3), 3027–3038.

Sources

- 1. sarnachemicals.com [sarnachemicals.com]

- 2. Solvatochromism - Wikipedia [en.wikipedia.org]

- 3. Dielectric Constant [macro.lsu.edu]

- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 5. depts.washington.edu [depts.washington.edu]

- 6. Solved Experimentally, how would you determine the molar | Chegg.com [chegg.com]

- 7. Virtual Labs [mas-iiith.vlabs.ac.in]

- 8. uregina.ca [uregina.ca]

- 9. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

Mass spectrometry fragmentation pattern of 2,5-Dichloro-4-nitroaniline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dichloro-4-nitroaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₆H₄Cl₂N₂O₂), a key intermediate in various industrial syntheses. Aimed at researchers, analytical scientists, and drug development professionals, this document elucidates the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By integrating established principles of mass spectrometry with field-proven insights, this guide offers a predictive framework for the identification and structural characterization of this molecule. We will explore the causal mechanisms behind its fragmentation, present detailed experimental protocols for its analysis, and visualize the complex fragmentation pathways.

Introduction and Physicochemical Profile

This compound is a halogenated nitroaromatic compound used as a precursor in the synthesis of pigments, dyes, and pharmaceutical agents.[1] Its robust chemical structure, featuring an aromatic ring substituted with two chlorine atoms, a nitro group, and an amino group, presents a unique and complex challenge for structural elucidation. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds. Understanding its fragmentation signature is critical for metabolite identification, impurity profiling, and quality control in manufacturing processes.

The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (amino) groups on the benzene ring dictates the molecule's reactivity and its fragmentation behavior upon ionization. This guide will dissect these influences to provide a clear and authoritative understanding of its mass spectrum.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 207.01 g/mol | [3] |

| Exact Mass | 205.964983 Da | [4] |

| CAS Number | 6627-34-5 | [2] |

| Melting Point | 154-158 °C | [5] |

| Appearance | Yellow to orange crystalline solid | N/A |

| SMILES | Nc1cc(Cl)c(cc1Cl)=O | [6] |

| InChIKey | JBXZCPXEYAEMJS-UHFFFAOYSA-N | [6] |

Principles of Ionization for a Substituted Aniline

The choice of ionization technique is paramount as it determines the initial energy imparted to the molecule, thereby dictating the extent of fragmentation.

-

Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (~70 eV), typically leading to the formation of an odd-electron molecular ion (M⁺•) with significant internal energy.[7] This excess energy promotes extensive and often complex fragmentation, providing a detailed structural fingerprint. For this compound, EI is expected to induce cleavages at the nitro and chloro substituents.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing polar and thermally labile molecules.[7] It typically generates even-electron ions, such as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal initial fragmentation.[7][8] Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), which allows for systematic structural elucidation.[9]

Proposed Fragmentation Pathway: Electron Ionization (EI-MS)

Under EI conditions, this compound produces a characteristic molecular ion peak and a series of fragment ions resulting from the successive loss of its functional groups. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for ions with two chlorines (M⁺•, M+2, M+4).

The fragmentation of nitroaromatic compounds under EI is well-documented and often involves the loss of nitro group constituents (NO•, NO₂•) and rearrangements.[10]

Key Proposed Fragmentation Steps:

-

Molecular Ion Formation: The initial event is the formation of the molecular ion (M⁺•) at m/z 206 (for the ³⁵Cl₂ isotope).

-

Loss of Nitric Oxide (NO•): A common pathway for nitroaromatics is the expulsion of a nitric oxide radical, leading to the fragment ion at m/z 176 . This often involves a rearrangement where an oxygen atom transfers to the ring.

-

Loss of Nitro Group (NO₂•): The direct cleavage of the C-N bond results in the loss of a nitro radical, a highly characteristic fragmentation for this class of compounds, yielding a fragment at m/z 160 .

-

Loss of Chlorine (Cl•): Cleavage of a C-Cl bond from the molecular ion can produce a fragment at m/z 171 .

-

Secondary Fragmentations: The initial fragments can undergo further decomposition. For instance, the ion at m/z 160 ([M-NO₂]⁺) can subsequently lose a chlorine atom to yield a fragment at m/z 125 .

The GC-MS data available on PubChem for this compound lists major peaks at m/z 206, 178, 176, and 128, which supports the formation of the molecular ion and the loss of NO.[11] The fragment at m/z 128 may arise from a more complex rearrangement and subsequent fragmentation.

Caption: Proposed EI fragmentation pathway for this compound.

Proposed Fragmentation Pathway: Electrospray Ionization (ESI-MS/MS)

ESI analysis, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides controlled fragmentation that is often more straightforward to interpret than EI.

Positive Ion Mode (ESI+):

-

Protonated Molecule: In ESI+, the molecule readily protonates, likely on the amino group, to form the [M+H]⁺ ion at m/z 207 (for the ³⁵Cl₂ isotope).

-

MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion at m/z 207 is expected to result in several key product ions:

-

Loss of Water (H₂O): Protonated ortho-nitroanilines are known to lose water.[12] While this compound is not an ortho-isomer, interactions between the amino and nitro groups can still facilitate the loss of H₂O, yielding a fragment at m/z 189 .

-

Loss of Nitro Group: The most predictable fragmentation is the loss of the nitro group. This can occur as a neutral loss of nitrous acid (HNO₂) (47 Da) leading to a fragment at m/z 160 , or a radical loss of NO₂• (46 Da) giving a fragment at m/z 161 . The loss of HNO₂ is generally more common for even-electron species.[13]

-

Negative Ion Mode (ESI-):

-

Deprotonated Molecule: In ESI-, the acidic proton of the amino group is lost to form the [M-H]⁻ ion at m/z 205 .

-

MS/MS Fragmentation: CID of this precursor would likely involve the expulsion of radicals from the nitro group, such as NO•, leading to radical anions.[13]

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Table 2: Summary of Proposed Key Fragments

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (³⁵Cl₂) | Neutral Loss |

| EI | 206 (M⁺•) | [M - NO]⁺• | 176 | NO• (30 Da) |

| EI | 206 (M⁺•) | [M - NO₂]⁺ | 160 | NO₂• (46 Da) |

| EI | 206 (M⁺•) | [M - Cl]⁺ | 171 | Cl• (35 Da) |

| EI | 160 | [M - NO₂ - Cl]⁺ | 125 | Cl• (35 Da) |

| ESI (+) MS/MS | 207 ([M+H]⁺) | [M+H - H₂O]⁺ | 189 | H₂O (18 Da) |

| ESI (+) MS/MS | 207 ([M+H]⁺) | [M+H - HNO₂]⁺ | 160 | HNO₂ (47 Da) |

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric analysis, the following detailed protocols are provided as a trusted standard.

GC-MS Protocol for EI Analysis

This protocol is designed to achieve robust separation and generate a characteristic EI fragmentation pattern.

-

Sample Preparation: Accurately weigh 1 mg of this compound and dissolve in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting the stock solution with ethyl acetate.

-

GC System:

-

Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Splitless mode, 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 min. Ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 min.

-

-

MS System (EI):

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

LC-MS/MS Protocol for ESI Analysis

This method is optimized for the analysis of the protonated molecule and its subsequent fragmentation products.[14]

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Prepare a working solution of 1 µg/mL in a 50:50 (v/v) mixture of water and methanol containing 0.1% formic acid. The formic acid is crucial for promoting protonation.[15]

-

LC System:

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to initial conditions and equilibrate for 3 min.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS System (ESI-MS/MS):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Gas Flow: Desolvation gas (N₂) at 800 L/hr.

-

MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 207.

-

MS2 Fragmentation: Perform product ion scans on the precursor at m/z 207 using a collision energy ramp (e.g., 15-40 eV) to observe the full range of fragment ions.

-

Conclusion

The mass spectrometric fragmentation of this compound is complex yet predictable, governed by the interplay of its chloro, nitro, and amino functional groups. Under Electron Ionization, the molecule undergoes extensive fragmentation, primarily through the loss of NO• and NO₂• radicals, providing a rich fingerprint for identification. Electrospray Ionization, in contrast, offers a more controlled analysis, with the fragmentation of the protonated [M+H]⁺ ion dominated by the neutral loss of nitrous acid. The protocols and fragmentation pathways detailed in this guide provide a self-validating system for the accurate identification and structural confirmation of this compound, serving as an authoritative resource for scientists in the field.

References

-

Stenutz, R. this compound. The NIST Mass Spectrometry Data Center. [Link]

-

Vaz, F., Held, P., De Souza, V., & Augusti, R. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23108, this compound. [Link]

-

Matrix Fine Chemicals. this compound | CAS 6627-34-5. [Link]

-

Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. [Link]

-

SIELC Technologies. this compound. [Link]

-

Pandey, M. B., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE. [Link]

-

Intersperse Industries. 2,5 Dichloro Para Nitro Aniline (2,5 DCPNA). [Link]

-

PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

-

Chemsrc. this compound | CAS#:6627-34-5. [Link]

-

SpectraBase. this compound. [Link]

-

National Institute of Standards and Technology. p-Nitroaniline. NIST Chemistry WebBook. [Link]

-

Jordheim, M., et al. (2011). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

-

Veres, G., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

-

Lazar, I. M., et al. (2003). Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. [Link]

-

Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Pócsi, I., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. [Link]

Sources

- 1. 2,5 Dichloro Para Nitro Aniline (2,5 DCPNA) [intersperse.in]

- 2. This compound | CAS 6627-34-5 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | CAS#:6627-34-5 | Chemsrc [chemsrc.com]

- 6. This compound [stenutz.eu]

- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]

- 11. This compound | C6H4Cl2N2O2 | CID 23108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

Solubility of 2,5-Dichloro-4-nitroaniline in common lab solvents

An In-Depth Technical Guide to the Solubility of 2,5-Dichloro-4-nitroaniline for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Practical Imperative of Solubility Data

In the fields of chemical synthesis, pharmaceutical development, and material science, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, formulation design, and analytical method validation. This compound, a key intermediate in the synthesis of dyes, pigments, and potentially bioactive molecules, presents a solubility profile that dictates its handling, reaction conditions, and purification strategies[1]. This guide moves beyond theoretical discussions to provide a practical, in-depth framework for determining and understanding the solubility of this compound in common laboratory solvents. We will explore the physicochemical drivers of its solubility, present robust experimental protocols for its quantification, and offer insights that bridge theory with real-world laboratory application.

Section 1: Physicochemical Profile of this compound

To predict and interpret the solubility of this compound, one must first understand its molecular architecture and inherent chemical properties. Its structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group, creates a molecule with distinct regions of varying polarity.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][3] |

| Appearance | Yellow powder/crystal | [4] |

| Melting Point | 154-158 °C | [1][4][5] |

| pKa | -1.78 (in water) | [4][5] |

The molecule's character is defined by a balance of features:

-

Polar Groups : The nitro (-NO₂) and amino (-NH₂) groups are strongly polar and capable of participating in hydrogen bonding—the nitro group as an acceptor and the amino group as a donor.

-

Halogenation : The two chlorine atoms (-Cl) are electronegative, contributing to the molecule's overall polarity and dipole moment.

-

Aromatic System : The benzene ring provides a nonpolar, hydrophobic backbone.

This structural duality is the primary determinant of its solubility behavior, suggesting limited solubility in highly polar solvents like water and enhanced solubility in organic solvents that can interact favorably with its aromatic and polar functionalities[2]. The high melting point indicates strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Section 2: Guiding Principles of Solubility: A Mechanistic View

The adage "like dissolves like" serves as a useful starting point, but a deeper, mechanistic understanding is required for informed solvent selection[6][7].

-

Polarity and Dielectric Constant : A solvent's ability to dissolve a polar solute is related to its own polarity and dielectric constant. Solvents with higher dielectric constants can more effectively shield the electrostatic interactions between solute molecules, facilitating their separation and solvation.

-

Hydrogen Bonding : The presence of the amino group makes this compound a hydrogen bond donor, while the nitro and amino groups both act as hydrogen bond acceptors. Solvents that can engage in hydrogen bonding (protic solvents like ethanol or aprotic acceptors like acetone) are likely to be more effective.

-

Temperature : For most solid solutes, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it consumes heat to overcome the crystal lattice energy[2][7]. Applying heat provides the necessary kinetic energy for solvent molecules to break apart the solute's crystal structure[2][7].

-

pH : The basic amino group (-NH₂) can be protonated under acidic conditions. The pKa of this compound is very low (-1.78), indicating it is a very weak base and requires a strong acid for protonation[4][5]. When protonated, the resulting salt would exhibit significantly higher aqueous solubility. Conversely, in basic solutions, the solubility is not expected to change significantly as the molecule lacks a strongly acidic proton.

Section 3: Experimental Determination of Solubility

Accurate solubility data is generated experimentally. The following sections detail a systematic approach from a rapid qualitative assessment to a precise quantitative determination.

Workflow for Qualitative Solubility Assessment

A preliminary screening across a range of solvents is a critical first step to identify suitable candidates for reactions, recrystallization, or analytical sample preparation.

Caption: Workflow for rapid qualitative solubility screening.

Expected Qualitative Solubility in Common Lab Solvents

Based on the physicochemical profile, the following solubility behavior is anticipated. This table serves as a predictive guide for the initial screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | Insufficient polarity to overcome the crystal lattice energy and interact with the polar functional groups. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | Good balance of polarity to interact with the nitro and amino groups without the high polarity that would make the aromatic ring incompatible. Acetone and THF are excellent candidates[2]. |

| Polar Protic | Water | Sparingly Soluble | The large, hydrophobic chlorinated aromatic ring limits solubility despite the presence of H-bonding groups[2]. |

| Polar Protic | Ethanol, Methanol | Soluble | The alkyl chains provide nonpolar character to interact with the benzene ring, while the hydroxyl group can hydrogen bond with the solute, making these effective solvents[2][4]. |

Protocol for Quantitative Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility. It ensures the solvent is fully saturated with the solute at a given temperature.

Protocol Steps:

-

Preparation : Add an excess amount of this compound (e.g., 20-30 mg) to a series of screw-capped vials. The excess solid is crucial to ensure equilibrium is reached with a saturated solution[8].

-

Solvent Addition : Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-